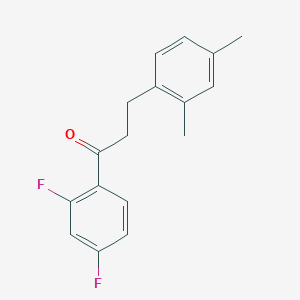

2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

Description

Chemical Identity and Structural Characterization

Nomenclature and Identification

IUPAC Naming and Alternative Nomenclature

The systematic nomenclature of 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone follows established International Union of Pure and Applied Chemistry principles for organic compound naming. The official IUPAC designation for this compound is 1-(2,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one , which precisely describes the molecular structure through systematic naming conventions. This nomenclature clearly indicates the presence of a propanone backbone with specific substitution patterns on both aromatic rings.

The compound is also recognized by several alternative names that reflect different naming approaches and historical usage patterns. The most commonly encountered alternative designation is This compound , which emphasizes the propiophenone structural framework and the specific positioning of the fluorine and methyl substituents. This naming convention follows traditional ketone nomenclature where the propiophenone base structure is modified with specific substituent descriptions.

Additional nomenclature variations include the systematic designation 1-Propanone, 1-(2,4-difluorophenyl)-3-(2,4-dimethylphenyl)- , which represents an alternative systematic approach to describing the same molecular structure. This naming system emphasizes the propanone functional group as the central structural feature while specifying the aromatic substituents attached to the carbonyl carbon and the terminal carbon of the propyl chain.

Registry Numbers and Database Identifiers

The compound this compound is catalogued under the Chemical Abstracts Service registry number 898794-54-2 , which serves as the primary international identifier for this specific molecular structure. This CAS number provides unambiguous identification across all chemical databases and regulatory systems worldwide, ensuring precise reference to this exact compound regardless of nomenclature variations.

The PubChem database assigns this compound the identifier CID 24726314 , which facilitates access to comprehensive chemical information and computational data. This numerical identifier links to extensive structural, physical, and chemical property data maintained by the National Center for Biotechnology Information. The compound also carries the DSSTox Substance identifier DTXSID60644707 , which connects it to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency.

Additional database identifiers include the Molecular Formula Compound Database number MFCD03843703 , which provides access to chemical supplier and synthesis information. The compound is also catalogued in Wikidata under the identifier Q82556564 , linking it to the broader network of chemical information maintained by the Wikimedia Foundation.

| Database | Identifier | Purpose |

|---|---|---|

| Chemical Abstracts Service | 898794-54-2 | Primary registry number |

| PubChem | CID 24726314 | Chemical information database |

| DSSTox | DTXSID60644707 | Toxicological database |

| MFCD | MFCD03843703 | Supplier database |

| Wikidata | Q82556564 | Open chemical database |

The molecular formula C₁₇H₁₆F₂O precisely describes the atomic composition, indicating seventeen carbon atoms, sixteen hydrogen atoms, two fluorine atoms, and one oxygen atom. The molecular weight is calculated as 274.30 grams per mole , representing the precise mass of one mole of this compound.

Historical Context and Discovery

The discovery and characterization of this compound reflects the broader historical development of fluorinated organic compounds in chemical research. The compound was first documented in chemical databases in 2008 , specifically with a creation date of February 29, 2008, in the PubChem database. This timing coincides with the expanded interest in fluorinated aromatic compounds during the early 21st century, when researchers began systematically exploring the effects of fluorine substitution on aromatic ketone systems.

The development of this specific compound structure represents part of the continuing evolution in synthetic organic chemistry focused on incorporating fluorine atoms into aromatic systems. The most recent modification to the compound's database entry occurred on May 18, 2025, indicating ongoing research interest and updated analytical characterization. This timeline suggests sustained scientific attention to the compound's properties and potential applications over nearly two decades.

The structural characterization of this compound incorporates both two-dimensional and three-dimensional molecular modeling approaches. The compound's planar aromatic systems combined with the propanone linking group create a molecular architecture that allows for specific conformational arrangements. The International Chemical Identifier InChI=1S/C17H16F2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 provides a precise description of the molecular connectivity and structural features.

The Simplified Molecular Input Line Entry System representation CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C offers a linear notation that captures the complete structural information in a format suitable for computational analysis. This representation clearly shows the propyl chain connecting the two aromatic systems, with the ketone functionality positioned adjacent to the difluorinated phenyl ring.

| Historical Milestone | Date | Significance |

|---|---|---|

| Initial Database Entry | February 29, 2008 | First systematic cataloguing |

| Recent Database Update | May 18, 2025 | Continued research interest |

| Molecular Weight Determination | 274.30 g/mol | Precise mass characterization |

| Complete Structural Elucidation | InChI and SMILES notation | Computational accessibility |

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKGMFPKXFYWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644707 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-54-2 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

-

- 2,4-dimethylbenzene (aromatic ring with methyl substituents)

- 2,4-difluoropropionyl chloride or related acyl chloride bearing fluorine substituents

Catalyst: Aluminum chloride (AlCl3) or other Lewis acids

- Reaction Conditions:

- Low temperature to control exothermic reaction and avoid polyacylation

- Anhydrous conditions to prevent hydrolysis of acyl chloride

Mechanism: Electrophilic aromatic substitution where the acyl chloride forms an acylium ion intermediate that attacks the aromatic ring.

-

- Recrystallization or chromatography to isolate the pure ketone

- Control of temperature and solvent polarity to optimize yield and purity

This method is widely used for similar propiophenone derivatives and can be adapted for fluorinated substrates by using fluorinated acyl chlorides or fluorinated aromatic rings.

Fluorination of Aromatic Precursors

-

- Starting from chlorinated nitrobenzene derivatives such as 2,4,5-trichloronitrobenzene

- Selective replacement of chlorine atoms by fluorine using fluorinating agents in the presence of solid-liquid phase transfer catalysts

- Subsequent reduction of nitro groups to amines and displacement of chlorine to yield 2,4-difluoroaniline, a key intermediate for further synthesis.

This fluorinated intermediate can be further converted into the corresponding fluorinated propiophenone via acylation or coupling reactions.

Synthesis of 2,4-Difluoroacetophenone as a Precursor

-

- Mild reaction conditions

- High yield and operational simplicity

- Use of readily available reagents and catalysts

This method provides a fluorinated acetophenone intermediate that can be elaborated into the target propiophenone by further functionalization.

Photoredox-Mediated Coupling (Advanced Method)

-

- Although primarily used for fluoropyridine synthesis, this method demonstrates the utility of photoredox catalysis in constructing fluorinated ketones

- Offers mild conditions and high selectivity

- Potentially adaptable for synthesizing fluorinated propiophenone derivatives with complex substitution patterns.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The Friedel-Crafts acylation remains the most direct and industrially relevant method for synthesizing propiophenone derivatives, including fluorinated analogs, provided the fluorinated acyl chloride or aromatic ring is available.

Selective fluorination of aromatic precursors using phase transfer catalysis is a critical step to introduce fluorine atoms at desired positions without affecting other substituents, enabling the synthesis of key intermediates like 2,4-difluoroaniline.

The copper sulfate catalyzed method for 2,4-difluoroacetophenone synthesis offers a mild and efficient route to fluorinated ketones, which can be further functionalized to the target compound.

Emerging photoredox catalysis techniques provide innovative pathways for constructing fluorinated ketones under mild conditions with high selectivity, though their direct application to 2',4'-difluoro-3-(2,4-dimethylphenyl)propiophenone requires further adaptation.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone is utilized as an intermediate in various organic reactions, including Friedel-Crafts acylation. This method allows for the introduction of acyl groups into aromatic compounds, facilitating the synthesis of complex organic molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Friedel-Crafts Acylation | Used to acylate aromatic compounds, enhancing molecular complexity. |

| Michael Addition | Acts as an electrophile in conjugate additions with nucleophiles. |

| Photochemical Reactions | Exhibits photochemical properties useful in polymerization processes. |

Pharmaceutical Applications

The compound has demonstrated potential biological activity against various pathogens, making it a candidate for drug development. Its structural characteristics may contribute to its efficacy in targeting specific biological pathways.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. In vitro studies have shown promising results in inhibiting the growth of resistant strains, suggesting potential therapeutic applications in treating infections.

Material Science

Due to its unique chemical structure, the compound is also investigated for applications in material science, particularly in the development of new polymers and coatings with enhanced properties.

Table 2: Material Science Applications

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used as a monomer to create fluorinated polymers with improved stability. |

| Coatings | Potential use in protective coatings due to chemical resistance properties. |

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propiophenones

2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-20-9)

- Structure : Chlorine replaces fluorine at 2' and 4', with a 2,6-dimethylphenyl group.

- Properties : Molecular weight = 307.21, LogP = 5.43, PSA = 17.07 .

- Key Differences: Chlorine’s larger atomic size and lower electronegativity increase molecular weight and lipophilicity (higher LogP) compared to the difluoro analog.

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS 654673-34-4)

- Structure : Contains a 4-fluorophenyl group instead of 2,4-dimethylphenyl.

- Properties : Molecular weight = 264.24, formula = C15H11F3O .

- Key Differences : The absence of methyl groups reduces steric bulk, while the additional fluorine enhances electron-withdrawing effects, possibly improving solubility in polar solvents.

2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

- Structure : Chlorine at 2' and 6' positions with 2,4-dimethylphenyl.

Heterocyclic and Methoxy Derivatives

2',5'-Difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS 884504-26-1)

- Structure : Incorporates a 1,3-dioxane ring.

- Properties : Formula = C13H14F2O3 .

- Key Differences : The dioxane ring introduces conformational rigidity and polar oxygen atoms, reducing LogP compared to the target compound.

3',4'-Dimethoxy-3-(1,3-dioxan-2-yl)-propiophenone (CAS 884504-43-2)

Cyano-Substituted Analog

4'-Cyano-3-(2,4-dimethylphenyl)propiophenone (CAS 898793-69-6)

- Structure: Cyano group at the 4' position.

- Properties: Molecular weight = 263.34, formula = C18H17NO .

- Key Differences: The strong electron-withdrawing cyano group enhances electrophilicity, making this compound more reactive in nucleophilic additions compared to the difluoro analog.

Molecular Weight and Lipophilicity

Electronic Effects

- Methoxy and cyano substituents introduce contrasting electronic effects, with methoxy being electron-donating and cyano being strongly electron-withdrawing .

Q & A

Q. What are the established synthetic routes for 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone, and what key parameters influence yield?

While direct synthesis methods for this compound are not explicitly documented, analogous fluorinated propiophenones are synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, 4’-(2,4-Difluorophenoxy)acetophenone is synthesized using pH-controlled reactions (pH 4) with 2,4-difluoroaniline, acetaldoxime, and copper sulfate, followed by steam distillation and benzene extraction . Key parameters include reactant stoichiometry, temperature control, and purification via reduced-pressure rectification. Fluorine’s electron-withdrawing effects may necessitate longer reaction times or elevated temperatures for similar compounds .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming fluorine and methyl group positions. -NMR identifies fluorine environments, while -NMR resolves aromatic and methyl protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (calculated: ~290.28 g/mol), and Infrared (IR) spectroscopy confirms ketone (C=O) and C-F stretches. X-ray crystallography, though less common, provides definitive structural confirmation, as seen in related α-(perfluoroalkylsulfonyl)propiophenones .

Q. What are the primary research applications of this compound in medicinal chemistry?

Fluorinated propiophenones are intermediates in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents. The compound’s difluoro and dimethyl groups enhance metabolic stability and binding affinity. Similar structures are used in proteomics to study protein-ligand interactions, leveraging fluorine’s NMR-active properties for tracking .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates polar byproducts. For larger scales, fractional distillation under reduced pressure (e.g., 0.1–10 mmHg) minimizes thermal degradation. Recrystallization from ethanol or acetonitrile improves purity, as demonstrated for 4,4'-Difluorobenzophenone .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of fluorinated propiophenones?

Byproduct suppression requires precise control of electrophilic acylation steps. For example, in synthesizing 4’-(2,4-Difluorophenoxy)acetophenone, maintaining pH 4–6 reduces undesired side reactions . Kinetic monitoring via in-situ -NMR identifies intermediates, enabling adjustments to catalyst loading (e.g., CuSO at 5–10 mol%). Computational tools (DFT) predict regioselectivity, guiding solvent selection (e.g., dichloromethane vs. DMF) to favor mono-substitution .

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The 2',4'-difluoro groups deactivate the aromatic ring via electron withdrawal, directing electrophiles to the 3-(2,4-dimethylphenyl) moiety. This regioselectivity is critical in Suzuki-Miyaura couplings, where the dimethylphenyl group’s steric bulk may hinder transmetalation. Comparative studies with non-fluorinated analogs show reduced reaction rates but improved selectivity .

Q. What strategies resolve discrepancies in reported bioactivity data for fluorinated propiophenones across different studies?

Discrepancies often arise from purity variations (e.g., residual solvents or isomers). High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (λ = 254 nm) quantifies impurities, while orthogonal methods like Differential Scanning Calorimetry (DSC) assess crystallinity. Standardized bioassays (e.g., enzyme inhibition IC) under controlled pH and temperature mitigate variability .

Q. How does the presence of methyl groups in the 2,4-dimethylphenyl moiety affect the crystallinity and solubility of this propiophenone derivative?

Methyl groups increase hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer permeability. Crystallinity is influenced by steric hindrance; X-ray data for 3,4-Difluorobenzophenone (mp 106–109°C) suggest that methyl substituents disrupt packing, lowering melting points compared to unsubstituted analogs .

Q. What computational methods predict the environmental fate and ecotoxicological impact of fluorinated aromatic ketones?

Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations assess binding to biological targets (e.g., cytochrome P450 enzymes). Environmental monitoring data from projects like INCHEMBIOL (2005–2011) guide risk assessments by tracking abiotic/biotic transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.